![molecular formula C6H3Cl2N3 B1317187 2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine CAS No. 918538-05-3](/img/structure/B1317187.png)
2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine
Overview
Description
2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine is a chemical compound with the molecular formula C6H3Cl2N3 . It is a yellow-green solid with a molecular weight of 188.01 . This compound is an integral part of several kinase inhibitors and nucleoside drugs, such as avapritinib and remdesivir .
Synthesis Analysis
The synthesis of pyrrolo[2,1-f][1,2,4]triazine has been achieved through various methods. One approach involves a copper (II)-catalyzed coupling-cyclization, leading to small molecules based on a novel structural motif . Another method involves the use of simple building blocks such as pyrrole, chloramine, and formamidine acetate .Molecular Structure Analysis
The molecular structure of 2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine consists of a pyrrolo[2,1-f][1,2,4]triazine core, which is a fused heterocycle. This core is an integral part of several kinase inhibitors and nucleoside drugs .Chemical Reactions Analysis
Pyrrolo[2,1-f][1,2,4]triazine has been used as a key component in the synthesis of kinase inhibitors . For example, 2,4-disubstituted pyrrolo-[1,2-f][1,2,4]triazine has been discovered as an inhibitor of IGF-1R .Physical And Chemical Properties Analysis
2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine is a yellow-green solid with a density of 1.69 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .Scientific Research Applications
Cancer Therapy: Kinase Inhibition
The pyrrolo[2,1-f][1,2,4]triazine scaffold is integral to several kinase inhibitors used in cancer therapy. Kinase inhibitors target specific proteins or enzymes that are dysregulated in cancer, offering a more targeted approach than traditional chemotherapy . For example, compounds containing this scaffold have been used in the development of drugs like avapritinib, which are crucial in the treatment of certain types of cancer.
Antiviral Drug Development
This heterocycle is the parent moiety of the antiviral drug remdesivir, which has been recognized for its efficacy against a wide array of RNA viruses, including SARS/MERS-CoV and COVID-19 . The compound’s role in the structure of remdesivir highlights its importance in the development of treatments for viral infections.
Synthetic Methodologies
The synthesis of 2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine derivatives is a field of interest due to the compound’s therapeutic potential. Various synthetic protocols have been developed, classified into categories such as synthesis from pyrrole derivatives and transition metal-mediated synthesis . These methodologies are crucial for the scalable production of the compound for research and therapeutic use.
Treatment of Emerging Viruses
Derivatives of 2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine have shown promise in the treatment of Ebola and other emerging viruses. This highlights the compound’s potential as a versatile tool in the fight against new and unpredictable viral threats .
Inhibition of Cellular Proliferation
The compound has been used in the development of EGFR inhibitors that slow cellular proliferation in human colon tumor cell lines. This application is significant in the context of developing new treatments for cancers that are resistant to existing therapies .
Hedgehog Signaling Pathway Inhibition
The hedgehog (Hh) signaling pathway is another target for compounds containing the 2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine scaffold. Inhibitors of this pathway can potentially be used to treat cancers that involve aberrant activation of the Hh pathway .
Safety And Hazards
properties
IUPAC Name |
2,4-dichloropyrrolo[2,1-f][1,2,4]triazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2N3/c7-5-4-2-1-3-11(4)10-6(8)9-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSZGZNRUUJXKKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C1)C(=NC(=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10580282 | |
Record name | 2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10580282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine | |
CAS RN |
918538-05-3 | |
Record name | 2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=918538-05-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10580282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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